Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate
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Overview
Description
Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives.
Preparation Methods
The synthesis of Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Cyclization Reaction: The initial step involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. This reaction forms the imidazo[2,1-b][1,3]benzothiazole core.
Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-bromophenylacetic acid in the presence of a palladium catalyst to introduce the phenylacetate moiety.
Esterification: Finally, the compound is esterified using ethanol under acidic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. .
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit kinases and other signaling molecules, leading to the induction of apoptosis in cancer cells . Molecular docking studies have revealed its binding affinity to various targets, providing insights into its mode of action .
Comparison with Similar Compounds
Ethyl (4-imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetate can be compared with other imidazo[2,1-b][1,3]benzothiazole derivatives, such as:
7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Exhibits potent anticancer activity.
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Known for its radiosensitizing properties.
2-aminobenzothiazole derivatives: Used as intermediates in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
81950-37-0 |
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Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-(4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetate |
InChI |
InChI=1S/C19H16N2O2S/c1-2-23-18(22)11-13-7-9-14(10-8-13)15-12-21-16-5-3-4-6-17(16)24-19(21)20-15/h3-10,12H,2,11H2,1H3 |
InChI Key |
NTKXSKLSRLWJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2 |
Origin of Product |
United States |
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